molecular formula C23H25F2N7O3 B12397845 PROTAC IRAK4 ligand-3

PROTAC IRAK4 ligand-3

Cat. No.: B12397845
M. Wt: 485.5 g/mol
InChI Key: FONMEYJFOROCKC-QDIHITRGSA-N
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Description

PROTAC IRAK4 ligand-3 is a compound used in the development of proteolysis-targeting chimeras (PROTACs) aimed at degrading the interleukin-1 receptor-associated kinase 4 (IRAK4) protein. This compound is significant in the field of cancer research and autoimmune diseases due to its ability to target and degrade IRAK4, a kinase involved in inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC IRAK4 ligand-3 involves the creation of a heterobifunctional molecule that includes an IRAK4-binding ligand, a linker, and an E3 ubiquitin ligase recruiting ligand. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

PROTAC IRAK4 ligand-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

PROTAC IRAK4 ligand-3 has several scientific research applications, including:

    Chemistry: Used in the study of protein degradation and the development of new synthetic methods.

    Biology: Used to investigate the role of IRAK4 in cellular signaling pathways and immune responses.

    Medicine: Used in the development of new therapies for cancer and autoimmune diseases by targeting and degrading IRAK4.

    Industry: Used in the production of PROTACs for research and therapeutic purposes

Mechanism of Action

PROTAC IRAK4 ligand-3 exerts its effects by binding to IRAK4 and recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of IRAK4. The degradation of IRAK4 disrupts its role in signaling pathways, leading to the inhibition of inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC IRAK4 ligand-3 is unique due to its specific binding affinity for IRAK4 and its ability to recruit E3 ubiquitin ligase for targeted degradation. This specificity and efficiency make it a valuable tool in research and therapeutic applications .

Properties

Molecular Formula

C23H25F2N7O3

Molecular Weight

485.5 g/mol

IUPAC Name

N-[3-(difluoromethyl)-1-(4-formylcyclohexyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H25F2N7O3/c24-21(25)20-18(10-32(29-20)14-3-1-13(11-33)2-4-14)27-23(34)17-8-26-31-6-5-19(28-22(17)31)30-9-16-7-15(30)12-35-16/h5-6,8,10-11,13-16,21H,1-4,7,9,12H2,(H,27,34)/t13?,14?,15-,16-/m1/s1

InChI Key

FONMEYJFOROCKC-QDIHITRGSA-N

Isomeric SMILES

C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5C[C@H]6C[C@@H]5CO6

Canonical SMILES

C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5CC6CC5CO6

Origin of Product

United States

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